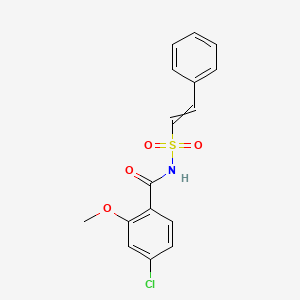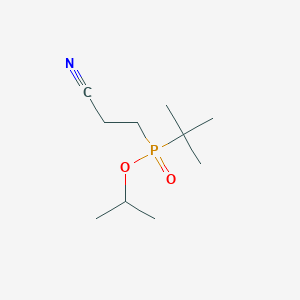
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide
Vue d'ensemble
Description
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide is an organic compound with a complex structure that combines aromatic and sulfonic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human intervention.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-ethenesulfonic acid phenyl esters
- 4-Chloro-2-methoxy-benzoyl derivatives
- Ethenesulfonic acid derivatives
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C16H14ClNO4S |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-15-11-13(17)7-8-14(15)16(19)18-23(20,21)10-9-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19) |
Clé InChI |
FYCYUOGCZUFZSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-2,3-dihydro-1H-[1,4]oxazino[2,3-h]quinoline](/img/structure/B8430909.png)

![7-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8430925.png)
![6-Chloro-3-[1-(1-methyl-1H-indazol-5-yl)-ethyl]-imidazo[1,2-b]pyridazine](/img/structure/B8430933.png)







![2-[(4-Fluorophenyl)methyl]heptanedioic acid](/img/structure/B8430985.png)
